Diastereoselectivity in Glycine Enolate Alkylation
The Dellaria oxazinone (target compound, as its glycine enolate synthon 7 or 8) achieves alkylation diastereomeric excess (de) of ≥97.6% across a range of electrophiles, from highly reactive α-haloacetate esters to less reactive n-butyl iodide . This was established as being under kinetic control, and the stereochemical outcome is governed by an A(1,3)-strain interaction between the N4-Cbz protecting group terminus and the C5-phenyl substituent, confirmed by single-crystal X-ray analysis of an alkylation adduct . While Evans' oxazolidinones are well-established and deliver high diastereoselectivities in enolate alkylations (typically >95% de for glycine enolate equivalents) [1], the Davies group demonstrated in a direct comparative study that certain N-acyl oxazinanones (the six-membered ring class to which the target compound belongs) can achieve higher stereoselectivities than the corresponding Evans oxazolidin-2-ones [2]. Furthermore, the Schöllkopf bis-lactim ether methodology, while versatile, has documented cases of low diastereoselectivities in certain alkylations [3], whereas the Dellaria oxazinone maintains consistently high de across a broad electrophile scope .
| Evidence Dimension | Diastereomeric excess (de) in glycine enolate alkylation |
|---|---|
| Target Compound Data | de ≥ 97.6% (across electrophiles from α-haloacetate esters to n-butyl iodide); yields 73–90% |
| Comparator Or Baseline | Evans oxazolidinones: typically >95% de for glycine enolate alkylations; Schöllkopf bis-lactim ethers: variable, with documented low de in certain cases; Davies oxazinanones: higher stereoselectivities than corresponding Evans oxazolidinones in direct comparison |
| Quantified Difference | Dellaria oxazinone de ≥ 97.6% is at the upper end of reported values for chiral glycine enolate templates; direct comparative data for oxazinanones vs. oxazolidinones shows higher stereoselectivity for the six-membered ring system |
| Conditions | Enolate generation with LiHMDS or KHMDS in THF at −78 °C; alkylation with RX (R = primary alkyl, benzyl, α-haloester); kinetic control confirmed by equilibration experiments; model validated by X-ray crystallography (Dellaria 1989) |
Why This Matters
For procurement decisions, the consistently high and mechanistically predictable diastereoselectivity of the Dellaria oxazinone across diverse electrophiles—including less reactive ones—reduces the risk of failed alkylation reactions and the need for auxiliary screening, compared to systems with documented variability.
- [1] Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc. 1982, 104 (6), 1737–1739. View Source
- [2] Davies, S. G.; Garner, A. C.; Roberts, P. M.; Smith, A. D.; Sweet, M. J.; Thomson, J. E. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Org. Biomol. Chem. 2006, 4, 2753–2768. View Source
- [3] Low diastereoselectivities have been reported in certain alkylations of Schöllkopf's bislactim ethers. In: Diastereoselective Synthesis of 2-Amino-4-..., pubs.acs.org. View Source
